5-Chloro-2,3-bis(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-2,3-bis(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chlorine atom and two trifluoromethyl groups attached to a pyridine ring. This compound is part of the trifluoromethylpyridine family, which is known for its significant applications in various fields, including agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-bis(trifluoromethyl)pyridine typically involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes, utilizing trichloromethyl-pyridine as a starting material. The reaction conditions are optimized to achieve high yields and purity, making the process efficient for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,3-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Coupling Reactions: Utilized to form more complex molecules by coupling with other aromatic compounds
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-2,3-bis(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the development of new pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its effectiveness in pest control
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-bis(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trifluoromethyl)pyridine
Comparison: 5-Chloro-2,3-bis(trifluoromethyl)pyridine is unique due to the specific positioning of its chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C7H2ClF6N |
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Molecular Weight |
249.54 g/mol |
IUPAC Name |
5-chloro-2,3-bis(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H2ClF6N/c8-3-1-4(6(9,10)11)5(15-2-3)7(12,13)14/h1-2H |
InChI Key |
MSNRYXHLDCYSDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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